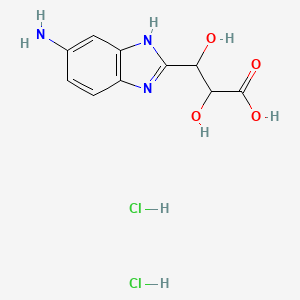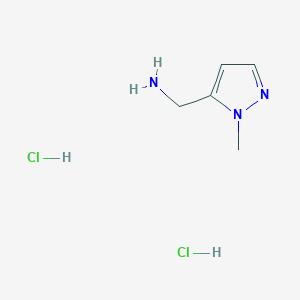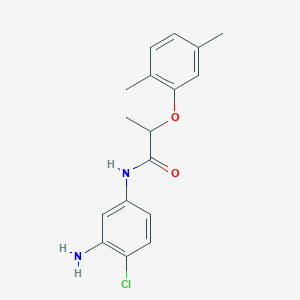
Ácido 3-(5-amino-1H-benzoimidazol-2-il)-2,3-dihidroxipropiónico dihidrocloruro
Descripción general
Descripción
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular formula of C10H11N3O2•2HCl and a molecular weight of 278.14 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the development of biochemical assays and diagnostic tools.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves multiple steps, starting from the appropriate benzimidazole derivative. The process typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the amino group: The amino group is introduced via nitration followed by reduction.
Addition of the dihydroxy-propionic acid moiety: This step involves the reaction of the benzimidazole derivative with a suitable dihydroxy-propionic acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Including crystallization, filtration, and drying to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include:
Protein binding: The compound can form complexes with proteins, altering their conformation and activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride: Similar structure but lacks the dihydroxy-propionic acid moiety.
3-(5-Amino-1H-benzoimidazol-2-yl)-propan-1-ol dihydrochloride: Similar structure with a propanol group instead of the dihydroxy-propionic acid moiety.
Uniqueness
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dihydroxy-propionic acid moiety allows for unique interactions with biological molecules, making it valuable in research applications.
Propiedades
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4.2ClH/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17;;/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZKJIANXSPWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
